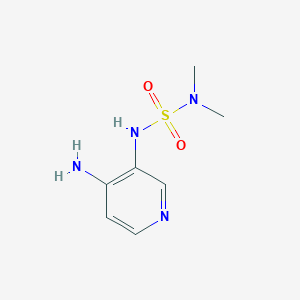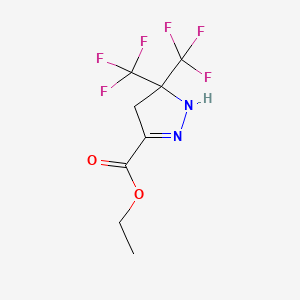
2-(Pentafluoroethyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentafluoroethyl)toluene is an organic compound with the molecular formula C9H7F5. It consists of a toluene moiety substituted with a pentafluoroethyl group. This compound is notable for its unique chemical properties, which are influenced by the presence of the highly electronegative fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluoroethyl)toluene typically involves the reaction of pentafluoroethane with a carbonyl compound in the presence of a base and an organic solvent. This reaction is facilitated by the generation of a pentafluoroethyl anion, which then reacts with the carbonyl compound . The reaction conditions often require low temperatures to stabilize the pentafluoroethyl anion, which is known to decompose at temperatures above -50°C .
Industrial Production Methods
Industrial production of this compound can be achieved using a microflow reactor, where pentafluoroethyl iodide and carbonyl compounds are reacted with methyllithium at low temperatures . This method allows for the efficient and scalable production of the compound, making it suitable for various industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pentafluoroethyl)toluene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pentafluoroethyl group to less fluorinated derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pentafluoroethyl ketones, while nitration can introduce nitro groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2-(Pentafluoroethyl)toluene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of fluorine-containing biomolecules.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants
Mecanismo De Acción
The mechanism by which 2-(Pentafluoroethyl)toluene exerts its effects is primarily through its interactions with other molecules via the highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and stability. The pentafluoroethyl group can act as an electron-withdrawing group, affecting the electron density of the aromatic ring and making it more susceptible to electrophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)toluene: Similar in structure but with fewer fluorine atoms, leading to different reactivity and properties.
2-(Heptafluoropropyl)toluene: Contains more fluorine atoms, which can further enhance its electron-withdrawing effects.
2-(Pentafluoroethyl)benzene: Lacks the methyl group present in 2-(Pentafluoroethyl)toluene, resulting in different chemical behavior.
Uniqueness
This compound is unique due to the specific positioning of the pentafluoroethyl group on the toluene moiety. This positioning influences its chemical reactivity and makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
1-methyl-2-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-6-4-2-3-5-7(6)8(10,11)9(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUXZKDBDBKVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)
![Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6291997.png)



![Methyl 2-[2-(aminomethyl)phenyl]acetate](/img/structure/B6292038.png)



